molecular formula C18H14BrN3O3S2 B2562417 2-{[6-(benzenesulfonyl)pyridazin-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide CAS No. 1189909-31-6

2-{[6-(benzenesulfonyl)pyridazin-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide

Cat. No.: B2562417
CAS No.: 1189909-31-6
M. Wt: 464.35
InChI Key: HVXDGDSVOAWCQW-UHFFFAOYSA-N
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Description

2-{[6-(benzenesulfonyl)pyridazin-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a benzenesulfonyl group attached to a pyridazine ring, which is further connected to a sulfanyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(benzenesulfonyl)pyridazin-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the cyclization of hydrazine derivatives with appropriate diketones or ketoesters. The benzenesulfonyl group can be introduced through sulfonation reactions using benzenesulfonyl chloride under basic conditions.

The sulfanyl group is often introduced via thiolation reactions, where a suitable thiol reagent is reacted with the pyridazine intermediate. The final step involves the acylation of the thiolated pyridazine with 3-bromophenyl acetic acid or its derivatives under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(benzenesulfonyl)pyridazin-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles like amines, thiols, and appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[6-(benzenesulfonyl)pyridazin-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[6-(benzenesulfonyl)pyridazin-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the benzenesulfonyl and bromophenyl groups may enhance its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds like pyridazin-3(2H)-one and its derivatives share a similar pyridazine core and exhibit diverse pharmacological activities.

    Thiazole Derivatives: Thiazole-based compounds, such as sulfathiazole and ritonavir, have similar sulfur-containing heterocyclic structures and are known for their biological activities.

Uniqueness

2-{[6-(benzenesulfonyl)pyridazin-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide is unique due to the combination of its structural features, including the benzenesulfonyl group, pyridazine ring, sulfanyl group, and bromophenyl acetamide moiety. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.

Properties

IUPAC Name

2-[6-(benzenesulfonyl)pyridazin-3-yl]sulfanyl-N-(3-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O3S2/c19-13-5-4-6-14(11-13)20-16(23)12-26-17-9-10-18(22-21-17)27(24,25)15-7-2-1-3-8-15/h1-11H,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXDGDSVOAWCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=NN=C(C=C2)SCC(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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